![molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4](/img/structure/B1316460.png)
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Übersicht
Beschreibung
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] is a spiro compound that features a unique structure combining an indole moiety with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] typically involves the formation of the spiro linkage between the indole and piperidine rings. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of an indole derivative with a piperidine derivative in the presence of a strong acid like hydrochloric acid can lead to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The indole and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-2-oxo-1’-methylspiro[5-bromo-3H-indole-3,4’-piperidine]
- 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]-2-oxo
Uniqueness
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] is unique due to its specific spiro linkage and the combination of indole and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biologische Aktivität
Overview
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] is a spiro compound that integrates an indole moiety with a piperidine ring. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. The compound is recognized for its potential applications in treating various diseases, including cancer and infectious diseases.
Target of Action
Indole derivatives, including 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine], are known to exhibit multiple biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
- Antidiabetic
These activities are primarily attributed to their ability to interact with various biochemical pathways and molecular targets within cells.
Mode of Action
Research indicates that the biological effects of this compound may be mediated through the inhibition of specific protein kinases involved in cell signaling pathways. For instance, molecular docking studies have shown that derivatives of this compound can bind effectively to receptor tyrosine kinases like c-Met and ALK, which are often implicated in cancer progression and metastasis .
Research Findings
A variety of studies have evaluated the biological activity of 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]. Below is a summary of key findings:
Case Studies
- Anticancer Activity : In a series of experiments, derivatives of 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] were tested against various cancer cell lines. Compounds showed significant inhibition of cell proliferation, suggesting potential as anticancer agents. For example, compounds from the study exhibited IC50 values indicating effective cytotoxicity against A549 lung cancer cells.
- Antimicrobial Properties : The compound was evaluated for its antimicrobial activity against several strains of bacteria and fungi. Results indicated potent activity against MRSA and other staphylococci, highlighting its potential as a therapeutic agent in treating resistant infections.
- Tuberculosis Treatment : In vitro studies demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis effectively, suggesting their application in developing new antitubercular drugs.
Eigenschaften
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZJRBPYOYUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510212 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-91-4 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How do 1'-methylspiro[indoline-3,4'-piperidine] derivatives exert their anti-tumor effects?
A1: While the exact mechanism of action is still under investigation, research suggests that 1'-methylspiro[indoline-3,4'-piperidine] derivatives may act as inhibitors of specific protein kinases. [, ] Molecular docking studies revealed that compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) exhibited strong binding affinity to c-Met and ALK, two receptor tyrosine kinases often implicated in cancer development and progression. [] By inhibiting these kinases, these compounds could potentially disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does the structure of 1'-methylspiro[indoline-3,4'-piperidine] derivatives influence their anti-tumor activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1'-methylspiro[indoline-3,4'-piperidine] scaffold can significantly impact anti-tumor activity. [] For instance, the introduction of a chlorine atom as an electron-withdrawing substituent on the phenyl ring of compound 1'-methylspiro[indoline-3,4'-piperidine] significantly enhanced its potency against the BEL-7402 cell line. [] This highlights the importance of specific structural features in determining the biological activity of these compounds. Further research exploring different substituents and their effects on target binding and anti-tumor activity is crucial for optimizing the design of more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.